molecular formula C8H9N5S B13182963 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide

Cat. No.: B13182963
M. Wt: 207.26 g/mol
InChI Key: VMSKSKKZFAUXEX-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide is unique due to its combined pyrazole and thiazole structures, which confer a distinct set of chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboximidamide

InChI

InChI=1S/C8H9N5S/c1-13-3-2-5(12-13)8-11-6(4-14-8)7(9)10/h2-4H,1H3,(H3,9,10)

InChI Key

VMSKSKKZFAUXEX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC(=CS2)C(=N)N

Origin of Product

United States

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